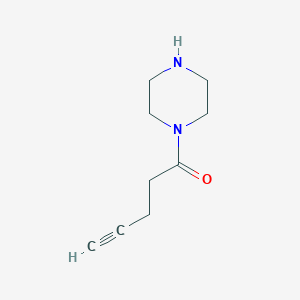

1-(Piperazin-1-yl)pent-4-yn-1-one

CAS No.:

Cat. No.: VC13579845

Molecular Formula: C9H14N2O

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14N2O |

|---|---|

| Molecular Weight | 166.22 g/mol |

| IUPAC Name | 1-piperazin-1-ylpent-4-yn-1-one |

| Standard InChI | InChI=1S/C9H14N2O/c1-2-3-4-9(12)11-7-5-10-6-8-11/h1,10H,3-8H2 |

| Standard InChI Key | MZUWFAOLGNFSLH-UHFFFAOYSA-N |

| SMILES | C#CCCC(=O)N1CCNCC1 |

| Canonical SMILES | C#CCCC(=O)N1CCNCC1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(Piperazin-1-yl)pent-4-yn-1-one (CHNO) features a five-carbon chain with a terminal alkyne group (C≡CH) at position 4 and a ketone group at position 1, substituted by a piperazine ring. The piperazine group introduces two nitrogen atoms, contributing to the compound’s basicity and hydrogen-bonding capacity .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 164.21 g/mol |

| Exact Mass | 164.095 Da |

| Topological Polar SA | 32.6 Ų |

| LogP (Predicted) | 1.2 |

The alkyne group confers reactivity toward click chemistry (e.g., Huisgen cycloaddition), while the ketone enables nucleophilic additions or condensations .

Synthetic Routes and Optimization

Acylation of Piperazine

A plausible synthesis involves the acylation of piperazine with pent-4-ynoic acid derivatives. For instance, reacting piperazine with pent-4-ynoyl chloride in the presence of a base like triethylamine could yield the target compound :

This method mirrors procedures used for analogous piperazine-acryloyl conjugates .

Michael Addition Strategies

Alternative routes may exploit Michael additions, where piperazine acts as a nucleophile attacking α,β-unsaturated ketones. For example, reacting piperazine with pent-4-yn-1-one under basic conditions could facilitate this pathway .

Pharmacological and Biomedical Applications

Kinase Inhibitor Scaffolds

Compounds like 6-Ethyl-3-((3-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)amino)pyrazine-2-carboxamide highlight the role of piperazine in kinase inhibition . The alkyne group in the target compound could enable bioorthogonal tagging for target identification in kinase studies .

Future Directions and Research Gaps

Synthetic Chemistry

-

Click Chemistry Functionalization: Leveraging the alkyne for Cu(I)-catalyzed azide-alkyne cycloaddition to create triazole-linked prodrugs .

-

Structure-Activity Relationship (SAR) Studies: Modifying the ketone or piperazine to enhance bioavailability or target affinity .

Biological Screening

Prioritize assays for PARP1/2 inhibition, kinase profiling, and cytotoxicity in cancer cell lines (e.g., MCF-7) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume